molecular formula C20H20N2 B080408 alpha,alpha'-Dianilino-p-xylene CAS No. 13170-62-2

alpha,alpha'-Dianilino-p-xylene

Cat. No.: B080408
CAS No.: 13170-62-2
M. Wt: 288.4 g/mol
InChI Key: DXWQPWMYKQYRDS-UHFFFAOYSA-N
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Description

Alpha,alpha’-Dianilino-p-xylene: is an organic compound with the molecular formula C20H20N2 N-[4-(Anilinomethyl)benzyl]aniline . This compound is characterized by its white to almost white powder or crystalline appearance and has a melting point of approximately 127°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha,alpha’-Dianilino-p-xylene can be synthesized through the reaction of benzyl chloride with aniline in the presence of a base such as sodium hydroxide . The reaction typically involves heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of alpha,alpha’-Dianilino-p-xylene involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Alpha,alpha’-Dianilino-p-xylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha,alpha’-Dianilino-p-xylene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of alpha,alpha’-Dianilino-p-xylene involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

  • Alpha,alpha’-Dibromo-p-xylene
  • Alpha,alpha’-Dichloro-p-xylene
  • Alpha,alpha’-Diethyl-p-xylene

Comparison: Alpha,alpha’-Dianilino-p-xylene is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to its halogenated counterparts, it has different reactivity and applications, particularly in the synthesis of complex organic molecules and in pharmaceutical research .

Properties

IUPAC Name

N-[[4-(anilinomethyl)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-3-7-19(8-4-1)21-15-17-11-13-18(14-12-17)16-22-20-9-5-2-6-10-20/h1-14,21-22H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWQPWMYKQYRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345826
Record name alpha,alpha'-Dianilino-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13170-62-2
Record name alpha,alpha'-Dianilino-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha,alpha'-Dianilino-p-xylene
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